N,N,2,3,4-pentamethylaniline
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Overview
Description
Pentamethylaniline, also known as N,N,2,4,6-pentamethylaniline, is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where five hydrogen atoms on the benzene ring are replaced by methyl groups. This compound is known for its clear liquid form and has a boiling point of approximately 213-215°C.
Preparation Methods
Pentamethylaniline can be synthesized through various methods. One common synthetic route involves the methylation of xylene. This reaction is typically catalyzed using a methylating agent such as methyl sodium iodide and a reducing agent like ammonia or sodium borohydride . Another method involves the nitration of pentamethylbenzene followed by reduction to yield pentamethylaniline.
Chemical Reactions Analysis
Pentamethylaniline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like peroxides, leading to the formation of various oxidation products.
Reduction: Reduction reactions often involve agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the electron-donating nature of the methyl groups.
Scientific Research Applications
Pentamethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is involved in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research has explored its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of dyes, coatings, and as a stabilizer for high molecular polymers.
Mechanism of Action
The mechanism of action of pentamethylaniline involves its interaction with various molecular targets. It can act as a ligand in coordination chemistry, forming complexes with metals. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes .
Comparison with Similar Compounds
Pentamethylaniline can be compared with other methylated anilines, such as:
N,N-Dimethylaniline: Similar in structure but with fewer methyl groups, leading to different reactivity and applications.
Trimethylaniline: Another derivative with three methyl groups, used in different industrial applications.
Tetramethylaniline: With four methyl groups, it exhibits unique properties compared to pentamethylaniline.
Pentamethylaniline stands out due to its high degree of methylation, which enhances its electron-donating properties and makes it particularly useful in various chemical reactions and industrial applications.
Properties
Molecular Formula |
C11H17N |
---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N,N,2,3,4-pentamethylaniline |
InChI |
InChI=1S/C11H17N/c1-8-6-7-11(12(4)5)10(3)9(8)2/h6-7H,1-5H3 |
InChI Key |
PIDNHCNOWSXVAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N(C)C)C)C |
Origin of Product |
United States |
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